molecular formula C18H19N5O2 B2548953 1-(2-methoxyphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea CAS No. 2097857-57-1

1-(2-methoxyphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea

Cat. No.: B2548953
CAS No.: 2097857-57-1
M. Wt: 337.383
InChI Key: KQEVINKEPGHOEF-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a pyridinyl group, and a pyrazolyl group, all linked through a urea moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea typically involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The pyridinyl group can be reduced to form dihydropyridine derivatives.

    Substitution: The pyrazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the pyridinyl group can produce dihydropyridine derivatives.

Scientific Research Applications

1-(2-methoxyphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-methoxyphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-25-17-7-3-2-6-16(17)22-18(24)20-9-10-23-13-15(12-21-23)14-5-4-8-19-11-14/h2-8,11-13H,9-10H2,1H3,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEVINKEPGHOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCCN2C=C(C=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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